molecular formula C22H26N2O5S B2455064 Methyl 4-(2-(((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)amino)-2-oxoacetamido)benzoate CAS No. 2034492-11-8

Methyl 4-(2-(((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)amino)-2-oxoacetamido)benzoate

Cat. No. B2455064
CAS RN: 2034492-11-8
M. Wt: 430.52
InChI Key: YFDQCKOUHSAHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-(((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)amino)-2-oxoacetamido)benzoate is a useful research compound. Its molecular formula is C22H26N2O5S and its molecular weight is 430.52. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(2-(((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)amino)-2-oxoacetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(2-(((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)amino)-2-oxoacetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into the synthesis and properties of heterocyclic compounds, like those involving quinolones and pyrimidin-4-ones, offers insights into potential applications in drug discovery and material science. For instance, the study by Ukrainets et al. (2014) explores the cyclization of methyl benzoate derivatives, leading to heterocyclic compounds with potential pharmacological applications (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Photophysical Properties

Investigations into the photophysical properties of methyl benzoate derivatives reveal their potential in materials science, particularly in the development of luminescent materials. Kim et al. (2021) synthesized methyl benzoate derivatives and studied their luminescence properties, pointing to applications in optoelectronic devices (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).

Catalyzed Reactions for Compound Synthesis

The development of catalyzed reactions for the efficient synthesis of complex molecules is a key area of research. For example, the work by Kischel et al. (2007) on iron-catalyzed benzylation of dicarbonyl compounds highlights methodologies for creating pharmacologically relevant molecules (Kischel, Mertins, Michalik, Zapf, & Beller, 2007).

Antimicrobial and Cytotoxic Activity

The search for new antimicrobial and cytotoxic agents remains a priority in pharmaceutical research. Noolvi et al. (2014) synthesized novel azetidine-2-one derivatives of benzimidazole, showing promising antibacterial and cytotoxic activities, suggesting potential therapeutic applications (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

Molecular Polarizability in Liquid Crystals

The study of molecular polarizability in liquid crystalline mixtures, as researched by Shahina et al. (2016), provides insights into the physical chemistry of materials that could be used in display technologies or sensors (Shahina, Fakruddin, Subhan, & Rangappa, 2016).

properties

IUPAC Name

methyl 4-[[2-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-14(25)17-9-10-18(30-17)22(11-3-4-12-22)13-23-19(26)20(27)24-16-7-5-15(6-8-16)21(28)29-2/h5-10,14,25H,3-4,11-13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDQCKOUHSAHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C(=O)NC3=CC=C(C=C3)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-(((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)amino)-2-oxoacetamido)benzoate

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